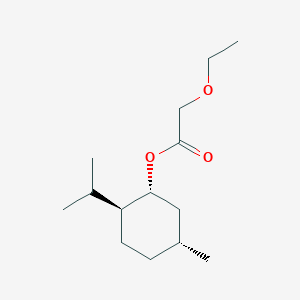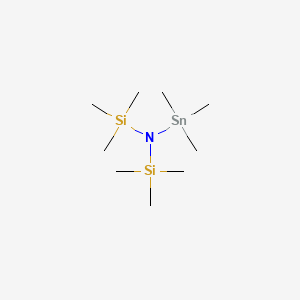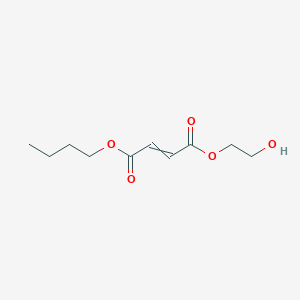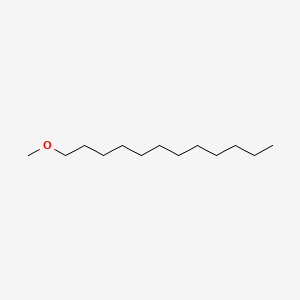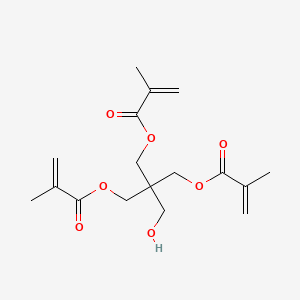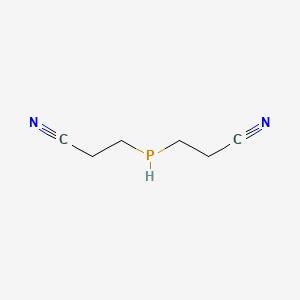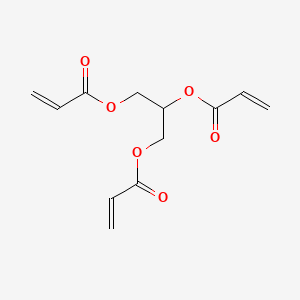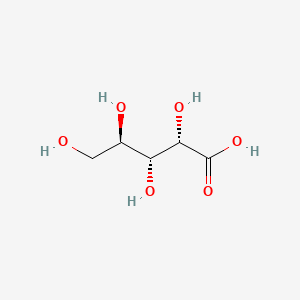
D-arabinonic acid
説明
. This compound is significant in various biochemical pathways and has applications in multiple scientific fields.
準備方法
Synthetic Routes and Reaction Conditions: D-arabinonic acid can be synthesized through the oxidation of D-arabinose. One common method involves the use of bromine water as an oxidizing agent. The reaction proceeds under mild conditions, typically at room temperature, resulting in the formation of this compound .
Industrial Production Methods: Industrial production of this compound often involves the microbial oxidation of D-arabinose using specific strains of bacteria or fungi. These microorganisms possess enzymes that facilitate the oxidation process, converting D-arabinose to this compound efficiently .
Types of Reactions:
Oxidation: this compound can undergo further oxidation to form D-arabinono-1,4-lactone.
Reduction: It can be reduced back to D-arabinose under specific conditions.
Substitution: The carboxylic acid group in this compound can participate in esterification reactions to form esters.
Common Reagents and Conditions:
Oxidation: Bromine water, mild temperature.
Reduction: Sodium borohydride, mild temperature.
Esterification: Alcohols in the presence of acid catalysts.
Major Products:
Oxidation: D-arabinono-1,4-lactone.
Reduction: D-arabinose.
Esterification: Various esters of this compound.
科学的研究の応用
D-arabinonic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing into its potential therapeutic applications, including its role in metabolic disorders.
作用機序
D-arabinonic acid exerts its effects primarily through its role as a metabolite in the pentose phosphate pathway. This pathway is crucial for the production of nucleotides and amino acids. The compound interacts with specific enzymes, facilitating the conversion of pentoses into useful biochemical intermediates .
類似化合物との比較
L-arabinonic acid: The enantiomer of D-arabinonic acid, differing in the spatial arrangement of atoms.
D-gluconic acid: Another sugar acid with similar chemical properties but derived from glucose.
D-ribonic acid: Similar in structure but derived from ribose.
Uniqueness: this compound is unique due to its specific role in the metabolism of D-arabinose. Its distinct spatial configuration allows it to participate in unique biochemical pathways that are not accessible to its enantiomer or other similar compounds .
特性
IUPAC Name |
2,3,4,5-tetrahydroxypentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O6/c6-1-2(7)3(8)4(9)5(10)11/h2-4,6-9H,1H2,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXKAIJAYHKCRRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(=O)O)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30862017 | |
| Record name | Pentonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30862017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
488-30-2 | |
| Record name | Arabinonic acid, D- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000488302 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


